ethyl N-(2H-tetrazol-5-yl)carbamate
Description
Ethyl N-(2H-tetrazol-5-yl)carbamate is a heterocyclic carbamate derivative characterized by a tetrazole ring (2H-tetrazol-5-yl) linked to an ethyl carbamate group. ~4.2 for carboxylic acids) . The carbamate moiety (-NHCOO-) contributes to hydrogen-bonding interactions, making this compound a candidate for enzyme inhibition or coordination chemistry.
For example, describes catalyst-free, aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)carbamates, suggesting that similar conditions (e.g., ethanol solvent, absence of catalysts) could be adapted for this compound synthesis .
Properties
CAS No. |
5326-16-9 |
|---|---|
Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
ethyl N-(2H-tetrazol-5-yl)carbamate |
InChI |
InChI=1S/C4H7N5O2/c1-2-11-4(10)5-3-6-8-9-7-3/h2H2,1H3,(H2,5,6,7,8,9,10) |
InChI Key |
JWEJAYBSYXYGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NNN=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl N-(2H-tetrazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a tetrazole derivative. One common method includes the use of triethyl orthoformate and sodium azide, which react with the ethyl carbamate under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Ethyl N-(2H-tetrazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where different nucleophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include molecular iodine, ammonia, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-(2H-tetrazol-5-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a bioisostere in the design of biologically active compounds, mimicking the properties of carboxylic acids.
Mechanism of Action
The mechanism of action of ethyl N-(2H-tetrazol-5-yl)carbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring’s nitrogen atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazolylmethyl Carbamates
Thiazolylmethyl carbamates (e.g., thiazol-5-ylmethyl derivatives in ) share structural similarities but replace the tetrazole ring with a thiazole ring. Key differences include:
- Electronic Properties : Thiazole rings contain one sulfur and one nitrogen atom, conferring distinct electronic effects compared to tetrazole’s four nitrogen atoms.
- Biological Activity : Thiazolylmethyl carbamates in are part of complex antiviral or anticancer agents, leveraging thiazole’s affinity for metal ions and enzyme active sites. In contrast, tetrazole-containing carbamates may exhibit enhanced metabolic stability .
Ethyl Carbamate (EC)
Ethyl carbamate (NH2COOCH2CH3), a simpler carbamate, is a known carcinogen found in fermented beverages (–10). Key comparisons:
Pyrazole Carboxamides
Pyrazole derivatives (e.g., compounds 3a–3p in ) feature a pyrazole ring instead of tetrazole. These compounds demonstrate antimicrobial and anti-inflammatory activities, with melting points ranging from 123–183°C. Ethyl N-(2H-tetrazol-5-yl)carbamate’s melting point is unreported but may align with tetrazole derivatives (e.g., 206–208°C for thiazolyl carbamates in ) .
Physicochemical Properties
Table 1 summarizes key data for this compound and analogues:
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